4-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
4-methoxy-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It features a methoxy group attached to the benzene ring and a tetrazole ring attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The tetrazole derivative is then coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]benzamide.
Reduction: Formation of 4-methoxy-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]aniline.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Scientific Research Applications
4-methoxy-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It can be used in the synthesis of other complex organic compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to interact with biological targets in a similar manner.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[3-(1H-1,2,3-triazol-1-yl)phenyl]benzamide
- 4-methoxy-N-[3-(1H-1,2,4-triazol-1-yl)phenyl]benzamide
- 4-methoxy-N-[3-(1H-1,2,3,5-tetrazol-1-yl)phenyl]benzamide
Uniqueness
4-methoxy-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties. The tetrazole ring can enhance the compound’s stability and binding affinity to biological targets compared to other similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C15H13N5O2 |
---|---|
Molecular Weight |
295.30 g/mol |
IUPAC Name |
4-methoxy-N-[3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H13N5O2/c1-22-14-7-5-11(6-8-14)15(21)17-12-3-2-4-13(9-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
InChI Key |
IFPURLLJPPDRAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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